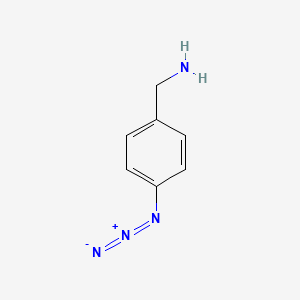

(4-azidophenyl)methanamine

Description

Significance of Aromatic Azides and Amines in Modern Chemical Research

In modern chemical research, aromatic azides and primary amines are considered fundamental components, each offering unique reactive properties that enable the synthesis of a vast array of novel compounds and functional materials. fiveable.meresearchgate.net

Aromatic Azides: For many years, aromatic azides have been pivotal in fields like organic synthesis and the photoaffinity labeling of biomolecules. researchgate.net Their significance has grown dramatically with the development of "click chemistry" and bioorthogonal chemistry. researchgate.netbaseclick.eu The azide (B81097) group is notable for being highly energetic yet selectively reactive under physiological conditions. baseclick.eu Its most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that allows for the efficient and specific linking of molecules in complex biological systems. baseclick.eu This has been particularly impactful in creating antibody-drug-conjugates (ADCs) for targeted therapies. baseclick.eu

Furthermore, azides are valuable synthetic intermediates. kit.edu They can be readily reduced to primary amines through methods like the Staudinger reaction, effectively serving as a protected form of an amine. baseclick.euwikipedia.org The azide group's ability to release stable dinitrogen gas (N₂) provides a strong thermodynamic driving force for many chemical transformations, including the Curtius rearrangement. kit.eduwikipedia.org This reactivity is also harnessed in materials science to produce high-energy polymers and to cross-link polymer chains. baseclick.eu

Primary Amines: As versatile building blocks in organic synthesis, primary amines are valued for their basicity and nucleophilicity. fiveable.meuniversalclass.com The lone pair of electrons on the nitrogen atom enables amines to act as nucleophiles, participating in a wide range of bond-forming reactions. numberanalytics.com These include acylation reactions to form stable amide bonds, alkylation, and reductive amination with aldehydes and ketones. fiveable.me

The role of amines is extensive, spanning numerous industrial and biological applications. They are key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. purkh.com In biochemistry, the amine functional group is a defining characteristic of amino acids—the fundamental units of proteins—and is also found in essential neurotransmitters. purkh.com Their capacity for hydrogen bonding significantly influences the physical properties of molecules, including their boiling points and solubility in water. universalclass.com

Overview of Research Trajectories for (4-azidophenyl)methanamine

Research centered on this compound primarily capitalizes on its bifunctional nature, establishing it as a versatile linker and foundational building block in advanced synthesis. The distinct reactivities of the amine and azide groups permit orthogonal chemical strategies, paving the way for the construction of intricate molecular architectures.

A principal research trajectory is its application in bioconjugation and medicinal chemistry . The azide group serves as a reliable anchor for click chemistry. smolecule.com A common strategy involves first using the primary amine to form an amide bond, attaching the molecule to a peptide or drug. Subsequently, the azide can be "clicked" onto a biomolecule or surface functionalized with a corresponding alkyne. This method is instrumental in developing targeted drug delivery systems and diagnostic probes.

In materials science , the azide group's ability to undergo cycloaddition reactions or to generate highly reactive nitrenes upon exposure to heat or light allows for the effective cross-linking of polymers. baseclick.eu The primary amine can be used to integrate the molecule into a polymer chain, for example, through the formation of polyamides. The resulting azide-functionalized polymer can then be cross-linked to tailor its physical characteristics, such as enhancing thermal stability, thereby creating novel materials.

This compound also functions as a crucial synthetic intermediate . The primary amine can be converted into various other functional groups, while the azide can be reduced to a second primary amine, enabling the stepwise synthesis of di-functionalized aromatic compounds. This controlled synthesis is valuable for creating complex heterocyclic structures and specialized ligands for coordination chemistry. Its role as an intermediate has been noted in the synthesis of complex molecules with potential as therapeutic enzyme inhibitors. acs.org

| Research Applications of this compound Functional Groups | ||

| Functional Group | Type of Reaction | Potential Application |

| Aromatic Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) baseclick.eusmolecule.com | Bioconjugation, Drug Delivery, Materials Science |

| Staudinger Reduction/Ligation baseclick.euwikipedia.org | Peptide synthesis, Amine synthesis | |

| Photolysis/Thermolysis to Nitrene baseclick.eu | Polymer cross-linking, Surface modification | |

| Primary Amine (-CH₂NH₂) | Acylation / Amide Bond Formation fiveable.me | Peptide synthesis, Polymer synthesis |

| Reductive Amination fiveable.me | Synthesis of secondary amines | |

| Nucleophilic Substitution numberanalytics.com | Building block for complex molecules |

Structure

3D Structure

Properties

CAS No. |

61194-04-5 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

(4-azidophenyl)methanamine |

InChI |

InChI=1S/C7H8N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5,8H2 |

InChI Key |

CUXOCZPLRPRXNU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1CN)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azidophenyl Methanamine

Established Synthetic Pathways for (4-Azidophenyl)methanamine

The most conventional and widely documented route for synthesizing aryl azides, including this compound, is a two-step process involving the formation of a diazonium salt followed by its conversion to the corresponding azide (B81097).

The classical synthesis of this compound hinges on the diazotization of the aromatic primary amine of its precursor, followed by nucleophilic substitution with an azide salt. This procedure is a cornerstone of aromatic chemistry, though it requires careful control of reaction conditions. benthamdirect.com

The process begins with the in-situ generation of a diazonium cation from 4-aminobenzylamine (B48907) using sodium nitrite (B80452) in an acidic aqueous solution. nih.gov This intermediate is highly reactive and typically not isolated. The subsequent addition of sodium azide results in the displacement of the diazonium group (N₂) and the formation of the stable aryl azide product.

The direct precursor for the synthesis of this compound via this pathway is 4-aminobenzylamine (also known as p-aminobenzylamine). sigmaaldrich.comamerigoscientific.com This compound possesses two amine functionalities: a primary aromatic amine (aniline moiety) and a primary aliphatic amine (benzylamine moiety). Under the acidic conditions of the diazotization reaction, it is the aromatic amine that selectively reacts with nitrous acid to form the diazonium salt. nih.govbiosynth.com 4-Aminobenzylamine is an aromatic amine that can be used to generate diazonium cations in situ with sodium nitrite in aqueous hydrochloric acid. amerigoscientific.comsigmaaldrich.com While 4-aminobenzyl alcohol is a related structure, 4-aminobenzylamine is the immediate starting material for this specific transformation. sigmaaldrich.com

The efficiency and yield of the diazotization-azidation sequence are highly dependent on several critical parameters. Optimization of these conditions is essential to maximize product formation and minimize the decomposition of the unstable diazonium salt intermediate. Key factors include temperature, acid concentration, and the molar ratios of the reactants. Yields for this type of reaction can range from 60% to over 90% after purification. researchgate.net

Based on protocols for analogous aromatic amines, the following table outlines optimized conditions for the diazotization-azidation process.

| Parameter | Optimal Range | Rationale & Impact on Yield |

| Temperature | 0–5 °C | Prevents the decomposition of the thermally unstable diazonium salt, which can significantly reduce yield if temperatures rise. |

| Acid Concentration (HCl) | 1.5–2.0 M | Ensures complete protonation of the aromatic amine and stabilizes the resulting diazonium salt. |

| NaNO₂ Equivalents | 1.05–1.10 | A slight excess of sodium nitrite ensures the complete conversion of the primary aromatic amine to the diazonium salt. |

| NaN₃ Equivalents | 1.2–1.5 | A stoichiometric excess of sodium azide drives the azidation step to completion, ensuring full conversion of the diazonium intermediate. |

The principles of diazotization and azidation are broadly applicable to a variety of substituted anilines, providing access to a wide range of azidophenyl core structures. A well-documented example is the synthesis of 4-azidobenzonitrile (B1268391) from its precursor, 4-aminobenzonitrile (B131773) .

The synthesis follows the same fundamental steps:

Diazotization : 4-aminobenzonitrile is treated with sodium nitrite in hydrochloric acid at a temperature maintained between 0–5 °C to form the corresponding diazonium chloride intermediate.

Azidation : The diazonium salt solution is then reacted with aqueous sodium azide, which displaces the diazo group to yield 4-azidobenzonitrile.

This analogous synthesis underscores the robustness of the diazotization-azidation protocol for converting aromatic amines into aryl azides.

Diazotization and Subsequent Azidation Protocols

Advanced Synthetic Strategies and Methodological Innovations

While the classical diazotization-azidation protocol is effective, it often involves strong acids, low temperatures, and multi-step procedures. benthamdirect.com Recent research has focused on developing more efficient, safer, and environmentally friendly ("green") methods for synthesizing aryl azides.

One-Pot, Copper-Catalyzed Methods: Recent advancements include the use of copper(I) chloride (CuCl) as a catalyst to streamline the synthesis of aryl azides from their corresponding amines. In one such method, 4-aminobenzonitrile was successfully converted to 4-azidobenzonitrile in a one-pot reaction with sodium nitrite and sodium azide in a mixed solvent system, achieving a 90% yield. This approach eliminates the need for separate diazotization and azidation steps, significantly reducing reaction time.

Green Chemistry Approaches: An exceptionally simple and "green" methodology has been developed that allows for the preparation of aryl azides in high yields in water at room temperature. rsc.org This method avoids the need for harsh acidic conditions and cryogenic temperatures, making the process more robust, scalable, and environmentally benign. rsc.org

Solid-Supported Reagents: Another innovative strategy involves the use of solid-supported reagents to simplify the reaction and work-up. One such method utilizes arenediazonium silica (B1680970) sulfates, which are prepared from the aromatic amine. These stable intermediates can then be reacted with an inexpensive source of azide like sodium azide in water at room temperature to produce the desired aryl azide in good yields (65-90%) with short reaction times. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Azidophenyl Methanamine

Azide (B81097) Functional Group Transformations

The azide group (-N₃) is a high-energy functional group that readily undergoes transformations, making it a key reactive center in (4-azidophenyl)methanamine. These transformations are central to its application in organic synthesis and bioconjugation.

Reductive Pathways to Amine Derivatives

One of the most fundamental transformations of the azide group is its reduction to a primary amine. This conversion is a critical step in many synthetic routes, transforming the azide, which can be considered a protected form of an amine, into the highly versatile amino group. This reduction can be achieved through several methods, most notably catalytic hydrogenation and the use of hydride reagents.

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of azides to amines. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the conversion of this compound to (4-aminophenyl)methanamine, various catalysts and conditions can be utilized.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure of hydrogen. The reaction proceeds with the liberation of nitrogen gas as the only byproduct, simplifying purification of the desired amine. Rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be an effective catalyst for the chemoselective reduction of azides, even in the presence of other reducible functional groups like benzyl (B1604629) ethers, which are typically labile under standard palladium-catalyzed hydrogenation conditions. bris.ac.ukresearchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Aryl Azides

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| 10% Pd/C | Methanol | 25 | 1-4 | >95 |

| 5% Pt/C | Ethanol | 25 | 1 | >90 |

| Raney Ni | Ethanol | 25-50 | 1-5 | Variable |

| 5% Rh/Al₂O₃ | Toluene/EtOAc | 25 | 1 | ~90 |

Note: This table represents typical conditions for aryl azides and serves as a general guideline for the hydrogenation of this compound.

Metal hydride reagents are powerful reducing agents capable of converting azides to amines. Lithium aluminum hydride (LiAlH₄) is a potent reagent that readily reduces a wide range of functional groups, including azides. masterorganicchemistry.comucalgary.camasterorganicchemistry.comlibretexts.orgchemistrysteps.com The reduction of an azide with LiAlH₄ typically proceeds in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and protonate the resulting amino group.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally not reactive enough on its own to reduce azides. However, its reactivity can be enhanced by the addition of activating agents or by using it in specific solvent systems.

Table 2: Comparison of Hydride Reagents for Azide Reduction

| Reagent | Reactivity | Typical Solvents | Workup | Compatibility |

| Lithium aluminum hydride (LiAlH₄) | Very High | Diethyl ether, THF | Aqueous acid or base | Reduces most polar π-bonds |

| Sodium borohydride (NaBH₄) | Low (requires activation) | Methanol, Ethanol | Aqueous | Selective for aldehydes/ketones |

Nucleophilic Substitution Reactions Involving the Azide Moiety

While the azide group is not a conventional leaving group in SɴAr reactions, its terminal nitrogen atoms are susceptible to nucleophilic attack. A prime example of this reactivity is the Staudinger reaction, which serves as a mild and chemoselective method for the reduction of azides to amines. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com

The Staudinger reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgalfa-chemistry.com The reaction proceeds in two main steps:

Formation of a phosphazide (B1677712): The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a linear phosphazide intermediate.

Formation of an iminophosphorane: The phosphazide undergoes a cyclization to a four-membered ring intermediate, which then loses a molecule of dinitrogen (N₂) to form an aza-ylide, also known as an iminophosphorane. wikipedia.orgalfa-chemistry.comnih.gov

This iminophosphorane intermediate can then be hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). organic-chemistry.orgwikipedia.org The high thermodynamic stability of the phosphine oxide provides a strong driving force for the reaction. The Staudinger reduction is particularly useful for substrates containing functional groups that are sensitive to harsher reduction methods like catalytic hydrogenation or LiAlH₄. organicchemistrytutor.com

Cycloaddition Reactions in Organic Synthesis

The azide functional group of this compound can act as a 1,3-dipole, enabling it to participate in cycloaddition reactions. The most prominent of these is the azide-alkyne Huisgen cycloaddition.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, famously categorized as a "click" reaction. alfa-chemistry.combioclone.netorganic-chemistry.org This reaction allows for the specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, such as this compound. nih.gov

The generally accepted mechanism involves the following key steps:

Formation of a Copper(I)-acetylide: In the presence of a Cu(I) catalyst, the terminal alkyne is deprotonated to form a copper(I)-acetylide intermediate. The Cu(I) species can be introduced directly or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov

Coordination and Cyclization: The azide coordinates to the copper acetylide. A subsequent cyclization step forms a six-membered copper-containing intermediate.

Rearrangement and Protonolysis: This intermediate rearranges, and upon protonolysis, the stable 1,4-disubstituted triazole product is released, regenerating the Cu(I) catalyst.

The CuAAC reaction is valued for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. alfa-chemistry.combioclone.net

Table 3: Common Components in a CuAAC Reaction

| Component | Role | Examples |

| Azide | 1,3-dipole | This compound |

| Alkyne | Dipolarophile | Phenylacetylene (B144264), Propargyl alcohol |

| Copper(I) Source | Catalyst | CuI, CuBr, CuSO₄/Sodium Ascorbate |

| Ligand (optional) | Stabilizes Cu(I), accelerates reaction | TBTA, THPTA |

| Solvent | Reaction medium | t-BuOH/H₂O, DMF, DMSO |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction that involves the [3+2] cycloaddition between an azide and a strained cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This reaction is a cornerstone of "click chemistry" and is particularly valuable because it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a toxic copper catalyst. magtech.com.cnnih.gov The driving force for the reaction is the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring. magtech.com.cn

In the context of this compound, the azide group readily undergoes SPAAC with various strained alkynes. This transformation is pivotal for applications in bioconjugation, allowing for the specific labeling of biomolecules in living systems without disrupting native biological processes. The reaction has been widely used for cell-surface engineering, protein labeling, and the development of advanced biomaterials. magtech.com.cnnih.gov The rate of the SPAAC reaction can be tuned by modifying the structure of the cyclooctyne. magtech.com.cn For instance, the introduction of fluorine atoms or fused aromatic rings to the cyclooctyne can significantly enhance reaction kinetics. nih.govresearchgate.net

Table 1: Key Features of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Feature | Description |

| Reaction Type | [3+2] Dipolar Cycloaddition |

| Reactants | Organic Azide (e.g., this compound) and a strained Cycloalkyne (e.g., DIBO, DIFO) |

| Product | Stable Triazole |

| Key Advantage | Bioorthogonal: Proceeds in biological systems without interfering with native processes. |

| Catalyst | Not required; driven by ring strain. magtech.com.cn |

| Applications | Bioconjugation, live cell imaging, materials science, drug delivery. magtech.com.cnnih.gov |

Staudinger Reaction and Ligation Chemistry

Discovered by Hermann Staudinger in 1919, the Staudinger reaction is a mild chemical process that converts an organic azide into a primary amine. wikipedia.orgorganicchemistrytutor.com The reaction proceeds via an iminophosphorane intermediate, formed from the reaction of the azide with a phosphine, typically triphenylphosphine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This intermediate can then be hydrolyzed to yield the amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org The high stability of the phosphine oxide (e.g., triphenylphosphine oxide) provides a strong thermodynamic driving force for the reaction. organicchemistrytutor.comalfa-chemistry.com

A significant evolution of this reaction is the Staudinger ligation , a powerful method for forming an amide bond by coupling an azide with a specifically engineered phosphine reagent bearing an ester group. nih.govnih.gov In the "traceless" version of this ligation, the phosphine group is ultimately eliminated, leaving no residual atoms at the ligation site, which is particularly advantageous in peptide and protein synthesis. nih.govraineslab.com

The azide moiety of this compound can readily participate in both the classic Staudinger reduction to produce the corresponding diamine and in Staudinger ligation protocols to conjugate with other molecules.

The conversion of the azide group in this compound to a primary amine using phosphines is known as the Staudinger reduction. wikipedia.orgorganic-chemistry.org This two-step process is highly efficient and chemoselective, making it a valuable synthetic tool, especially when other reducible functional groups are present in the molecule. organicchemistrytutor.com

Mechanism of the Staudinger Reduction:

Formation of the Iminophosphorane: The reaction is initiated by the nucleophilic attack of the phosphine (e.g., triphenylphosphine) on the terminal nitrogen atom of the azide. wikipedia.orgorgosolver.comjk-sci.com This forms a linear phosphazide intermediate, which is often unstable. organic-chemistry.org The phosphazide then passes through a four-membered ring transition state to release dinitrogen gas (N₂), a thermodynamically favorable process, yielding a stable iminophosphorane (or aza-ylide). organicchemistrytutor.comalfa-chemistry.com

Hydrolysis: The resulting iminophosphorane is then treated with water. orgosolver.com The water molecule attacks the phosphorus atom, and subsequent proton transfer and bond cleavage lead to the formation of the primary amine and a stable phosphine oxide (e.g., triphenylphosphine oxide). wikipedia.orgorgosolver.comyoutube.com

Table 2: Steps in the Staudinger Reduction of this compound

| Step | Reactants | Intermediate/Product | Byproduct |

| 1 | This compound + Triphenylphosphine | Iminophosphorane | Nitrogen Gas (N₂) |

| 2 | Iminophosphorane + Water | (4-aminophenyl)methanamine | Triphenylphosphine oxide |

This reduction is considered a very mild method for converting azides to amines and is compatible with a wide range of other functional groups. organic-chemistry.org

Methanamine Functional Group Reactivity

The methanamine group (-CH₂NH₂) in this compound is a primary aliphatic amine attached to a benzyllic carbon. This structure dictates its chemical reactivity, primarily as a nucleophile and a base. Its reactivity is generally typical of primary amines, allowing it to engage in a wide array of chemical transformations.

As a nucleophile, the lone pair of electrons on the nitrogen atom can attack various electrophilic centers. Common reactions involving the methanamine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, although overalkylation can be an issue.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to form a secondary amine.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The basicity of the methanamine group allows it to react with acids to form the corresponding ammonium (B1175870) salts. copernicus.org This property is often utilized in purification or to modify the solubility of the compound. The presence of the electron-donating aminomethyl group can slightly influence the reactivity of the aromatic ring, though the reactivity of the azide and amine functional groups typically dominates the molecule's chemistry.

Applications of 4 Azidophenyl Methanamine in Advanced Organic Synthesis Research

Building Block Chemistry for Complex Molecular Architectures

The strategic incorporation of (4-azidophenyl)methanamine into synthetic pathways enables the construction of intricate molecular frameworks. Its amine functionality serves as a versatile handle for forming amide bonds, imines, and for participating in various coupling reactions. Simultaneously, the azide (B81097) group provides a latent reactive site for "click" chemistry, allowing for the introduction of additional molecular complexity at a later stage of the synthesis.

In the field of medicinal chemistry, this compound and its derivatives are instrumental in the synthesis of novel bioactive compounds. The ability to introduce an azido (B1232118) group into a potential drug candidate opens up avenues for late-stage functionalization, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Recent research has demonstrated the synthesis of novel sulfonamide derivatives incorporating an azide moiety derived from an azidophenyl precursor. These compounds have been evaluated for their antimicrobial and antioxidant properties, with some showing potent activity. For instance, the synthesis of N-(4-azidophenyl)-4-methylbenzenesulfonamide showcases the utility of the azido-functionalized aromatic amine in creating compounds with potential therapeutic applications.

Furthermore, the synthesis of derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide has led to the discovery of potent antitumor agents. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, with some analogs exhibiting broad-spectrum efficacy. The synthetic strategies often involve the use of precursors that could be conceptually derived from or related to this compound, highlighting the importance of this structural motif in the development of new cancer therapies. The table below summarizes the anticancer activity of some synthesized derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 5q | HepG2 | 1.71 |

| 5q | HCT116 | 2.87 |

| T4 | HCT116 | 1.71 |

| T4 | A549 | 2.87 |

| T4 | MCF-7 | 8.09 |

| T4 | K562 | 8.60 |

| 4f | MDA-MB-231 | 6.25 |

| 4k | MDA-MB-231 | 8.18 |

| 4a | Tubulin | -6.502 (Docking Score kcal/mol) |

| 4j | Tubulin | -8.341 (Docking Score kcal/mol) |

This table presents a selection of data from the cited literature to illustrate the potential of compounds with structural similarities to this compound derivatives in cancer research.

The synthesis of peptides and their N-substituted glycine (B1666218) analogs, known as peptoids, is a cornerstone of modern chemical biology and drug discovery. This compound can be readily incorporated into these synthetic strategies, providing a powerful tool for creating modified peptides and peptoids with unique properties.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain on a solid support. This compound can be utilized in several ways. It can be acylated with a protected amino acid to form a building block that can then be incorporated into the peptide sequence. Alternatively, the amine group of this compound can be used to initiate the synthesis on the solid support. The presence of the azide group on the resulting peptide allows for subsequent modification using click chemistry, enabling the attachment of fluorescent probes, polyethylene (B3416737) glycol (PEG) chains, or other functionalities.

Peptoid Synthesis: The submonomer method is a robust and widely used approach for the synthesis of sequence-defined peptoids. This two-step process involves an acylation step with bromoacetic acid followed by a nucleophilic displacement with a primary amine. This compound is an ideal primary amine for this displacement step, allowing for the direct incorporation of the azidophenyl moiety into the peptoid backbone. This strategy has been successfully employed to create peptoid polymers with diverse side-chain functionalities.

Furthermore, multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer an efficient alternative for the synthesis of peptoid-like structures. In the Ugi four-component reaction, an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react in a single pot to form a bis-amide product. This compound can serve as the amine component in this reaction, leading to the rapid generation of complex peptomers bearing an azido group for further functionalization.

| Synthetic Method | Key Features | Application of this compound |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid support. | Can be acylated and incorporated into the peptide chain or used to initiate synthesis. |

| Submonomer Peptoid Synthesis | Two-step acylation and displacement cycle. | Used as the primary amine in the displacement step to introduce the azidophenyl side chain. |

| Ugi Four-Component Reaction | One-pot reaction of an amine, carboxylic acid, carbonyl compound, and isocyanide. | Serves as the amine component to generate azido-functionalized peptomers. |

| Passerini Three-Component Reaction | Reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. | Can be used to create α-acyloxy amides that can be further elaborated with this compound. |

Bioconjugation and Bioorthogonal Chemistry Strategies

The azide functionality of this compound is a key player in the field of bioconjugation and bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group, being small and abiotic, is an ideal bioorthogonal handle.

This compound and its derivatives are used to synthesize reagents for the labeling and functionalization of a wide range of biomolecules, including proteins, nucleic acids, and glycans. The primary amine of this compound can be reacted with various electrophiles to create activated esters, isothiocyanates, or other reactive groups that can then be used to covalently attach the azido-phenyl moiety to a biomolecule of interest.

For protein labeling, the amine groups of lysine (B10760008) residues or the N-terminus are common targets for modification with azide-containing reagents. Once the azide is installed on the protein, it can be selectively reacted with a probe molecule containing a complementary alkyne or cyclooctyne (B158145) group through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, respectively. This allows for the attachment of fluorescent dyes, biotin, or other reporter molecules.

Metabolic labeling is a powerful technique for studying biomolecules in their native environment. Azido-sugars can be fed to cells and incorporated into glycans through the cell's natural biosynthetic pathways. These azido-labeled glycans can then be visualized or enriched using azide-specific chemical reactions. Similarly, azido-analogs of amino acids can be incorporated into proteins during translation.

The development of novel bioorthogonal probes and reagents is crucial for advancing our understanding of complex biological systems. This compound serves as a valuable scaffold for the synthesis of such probes.

Fluorescent Probes: By coupling a fluorophore to the amine group of this compound, a fluorescent probe with an azide handle can be created. This probe can then be used to label alkyne-modified biomolecules in living cells, allowing for their visualization by fluorescence microscopy. The small size of the azido group minimizes perturbation to the biological system being studied.

PET Imaging Probes: Positron Emission Tomography (PET) is a non-invasive imaging technique that is widely used in clinical diagnostics and preclinical research. The synthesis of PET probes often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18. This compound can be used as a precursor for the synthesis of PET imaging agents. The azide group allows for the facile attachment of the probe to a targeting molecule, such as a peptide or antibody, via click chemistry, while the aromatic ring can be modified for radiolabeling.

The kinetics of the bioorthogonal reaction are a critical factor in the design of probes for in vivo applications. The table below presents some representative second-order rate constants for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between various azides and cyclooctynes, highlighting the influence of the azide and cyclooctyne structure on the reaction rate.

| Azide | Cyclooctyne | Rate Constant (k₂) (M⁻¹s⁻¹) |

| Benzyl (B1604629) azide | BCN | 0.15 |

| Benzyl azide | DIBAC | 1.11 x 10⁻² |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.55 - 1.22 |

| Benzyl azide | [9+1]CPP | 2.2 x 10⁻³ |

| Benzyl azide | [11+1]CPP | 4.5 x 10⁻⁴ |

| Benzyl azide | fluor[11+1]CPP | 4.7 x 10⁻³ |

This table provides a comparative overview of SPAAC reaction rates from the literature. BCN: bicyclo[6.1.0]non-4-yne; DIBAC: dibenzocyclooctyne; DBCO: dibenzocyclooctyne; CPP: cycloparaphenylene.

Achieving site-selective modification of biomolecules is a major goal in chemical biology, as it allows for the creation of well-defined conjugates with preserved biological activity.

Proteins: While traditional methods for protein modification often target the abundant lysine residues, leading to heterogeneous products, strategies for site-selective conjugation are gaining prominence. One approach involves the genetic incorporation of unnatural amino acids containing bioorthogonal functional groups, such as an azide. Another strategy targets less abundant amino acids like cysteine or tyrosine. Furthermore, methods for the selective modification of N-terminal residues have been developed.

Nucleic Acids: The site-selective functionalization of DNA and RNA is essential for a variety of applications, including the development of diagnostic probes and therapeutic agents. Oligonucleotides can be synthesized with modified phosphoramidites that introduce an azide or alkyne group at a specific position. This allows for the precise attachment of labels or other molecules. Additionally, enzymatic methods can be used to incorporate modified nucleotides into nucleic acids.

Glycans and Lipids: As mentioned previously, metabolic labeling with azido-sugars is a powerful method for the global labeling of glycans in living cells. For more targeted approaches, specific enzymes can be used to install azido-sugars onto particular glycans. Similarly, azido-functionalized lipids can be synthesized and incorporated into lipid bilayers, allowing for the study of membrane dynamics and protein-lipid interactions.

Electrochemical Detection and Redox Labeling in Biological Systems

The azidophenyl moiety, central to this compound, serves as an effective and transformable redox label for the electrochemical analysis of biological systems. Researchers have successfully incorporated azidophenyl-modified nucleosides into DNA to act as electrochemical probes. This method leverages the inherent electrochemical activity of the azide group, which produces a distinct signal in voltammetric studies.

In one key application, 5-(4-azidophenyl)-2'-deoxycytidine and 7-(4-azidophenyl)-7-deaza-2'-deoxyadenosine were synthesized and converted into nucleoside triphosphates. These modified nucleotides were then incorporated into DNA strands via DNA polymerase. The resulting azidophenyl-labeled DNA exhibited a strong reduction signal at approximately -0.9 V, directly attributable to the electrochemical reduction of the azide function.

A significant advantage of the azidophenyl label is its "click-transformable" nature. Through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, the azido group can be chemically altered to modulate its electrochemical properties.

Signal Transformation : Reaction with 4-nitrophenylacetylene converts the azidophenyl group into a nitrophenyl-substituted triazole. This new moiety is also redox-active but produces a reduction peak at a distinctly different potential of -0.4 V.

Signal Silencing : Conversely, reaction with phenylacetylene (B144264) transforms the azide into an electrochemically silent phenyltriazole.

This transformability was ingeniously applied to the electrochemical detection of DNA-protein interactions. In a study involving the p53 protein, researchers found that azidophenyl groups on a DNA strand that were shielded by the bound protein were prevented from undergoing the click reaction. In contrast, exposed azidophenyl groups on the unbound sections of the DNA were readily converted to nitrophenyltriazoles. This differential reactivity allows for the precise mapping of protein binding sites on DNA by observing the change in the electrochemical signal.

Table 1: Electrochemical Properties of Azidophenyl-Based DNA Labels

| Redox Label Form | Transformation Reaction | Voltammetric Reduction Potential | Application |

|---|---|---|---|

| Azidophenyl | N/A (Initial State) | -0.9 V | Initial DNA labeling |

| Nitrophenyltriazole | CuAAC with 4-nitrophenylacetylene | -0.4 V | Detection of exposed DNA regions |

| Phenyltriazole | CuAAC with phenylacetylene | Silent (No Signal) | Signal silencing |

Integration into Artificial Photosensitized Enzyme Systems

Aryl azides, including this compound, are foundational components in the development of artificial photosensitized systems that can mimic enzymatic processes. These compounds are generally inert but can be activated by light to generate highly reactive intermediates, enabling precise control over chemical reactions with high spatiotemporal resolution. This process, often termed photoaffinity labeling (PAL), is a powerful strategy for identifying and mapping ligand-binding sites and protein-protein interactions.

The activation of an aryl azide by light proceeds through the formation of a highly reactive singlet nitrene, which occurs with the release of nitrogen gas. This nitrene intermediate can then undergo a variety of reactions, including insertion into C-H and N-H bonds, making it capable of covalently modifying nearby proteins.

While direct photoactivation often requires high-energy UV light (250–400 nm), which can be damaging to biological systems, recent advancements have focused on using visible light through photocatalysis. In these systems, a photocatalyst (such as an organic dye or a metal complex) absorbs lower-energy visible light and then activates the aryl azide through either an energy-transfer or electron-transfer mechanism.

This photocatalytic activation has been likened to the action of an "artificial enzyme," where light and a photocatalyst are used to generate reactive species in close proximity to a specific target. For instance, by localizing a photocatalyst to a specific subcellular region, such as the mitochondria, researchers can trigger the activation of an aryl azide probe exclusively in that area upon light irradiation. This allows for the highly selective labeling of proteins within a defined cellular compartment, providing insights into the spatial proteome. The integration of aryl azides into these systems provides a powerful tool for probing biological functions and creating light-controllable catalytic processes.

Table 2: Light-Activation Mechanisms for Aryl Azides

| Activation Method | Light Source | Mechanism | Key Intermediate | Primary Application |

|---|---|---|---|---|

| Direct Photolysis | UV Light (250-400 nm) | Direct absorption of photon energy | Singlet Nitrene | Traditional Photoaffinity Labeling |

| Photocatalysis (Energy Transfer) | Visible Light | Excited photocatalyst transfers energy to the azide | Triplet Nitrene | Live-cell Protein Labeling |

| Photocatalysis (Electron Transfer) | Visible Light | Photocatalyst mediates electron transfer to or from the azide | Azide Radical Ion | Bioorthogonal Catalysis, Protein Profiling |

Role in Protecting Group Chemistry (e.g., Thiol Protection)

The azidophenyl group is a valuable functional moiety in protecting group chemistry, particularly for sensitive functional groups like thiols. A key strategy involves using aryl azide derivatives to mask the thiol group during multi-step syntheses, preventing it from undergoing unwanted side reactions. A closely related compound, tris(4-azidophenyl)methanol, has been demonstrated as a novel and multifunctional protecting group for thiols.

The protection process involves the reaction of the thiol with the aryl azide-containing molecule under acidic conditions, forming a stable thioether bond. This protected thiol is stable under various reaction conditions, including the basic conditions often used for Fmoc-group removal in peptide synthesis.

The deprotection step is accomplished under mild conditions via a Staudinger reduction. The process involves two key steps:

Reduction of the Azide : The aryl azide is treated with a phosphine (B1218219), such as trimethyl phosphine, which reduces the azide groups to amines.

Cleavage of the Thioether Bond : The resulting amine group exerts a positive mesomeric effect (+M effect), which labilizes the thioether bond. This electronic effect facilitates the cleavage of the thiol group under mild acidic conditions, releasing the unprotected thiol.

This protection-deprotection strategy is highly efficient and has been successfully applied in solid-state peptoid synthesis. The mild cleavage conditions ensure that other sensitive functional groups within the molecule remain intact, highlighting the utility of the azidophenyl group as a robust and selectively removable protecting group.

Table 3: Thiol Protection/Deprotection using an Aryl Azide Group

| Step | Reaction | Key Reagents | Mechanism |

|---|---|---|---|

| Protection | Formation of a thioether bond | Aryl azide protecting group, Thiol, Acid (e.g., TFA) | Acid-catalyzed reaction |

| Deprotection | Cleavage of the thioether bond | 1. Trimethyl phosphine 2. Mild Acid (e.g., 1M HCl) | Staudinger reduction of azide to amine, followed by acid-catalyzed cleavage |

Role of 4 Azidophenyl Methanamine in Materials Science Research

Functional Materials Design and Fabrication

The design of functional materials often relies on the precise control of polymerization and the strategic modification of surfaces to achieve desired properties. Azide (B81097) chemistry, in general, offers a versatile platform for these processes.

Porous organic polymers (POPs) are a class of materials characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and separation. The synthesis of POPs often involves the polymerization of rigid organic building blocks. In principle, the amine and azide functionalities of (4-azidophenyl)methanamine could be utilized in the construction of such frameworks. The amine group could participate in forming covalent linkages (e.g., imine or amide bonds), while the azide group could be used for post-synthetic modification or further cross-linking. However, there is a lack of specific research demonstrating the use of this compound in the synthesis of porous organic polymers.

The modification of material surfaces is crucial for a wide range of applications, including biocompatible coatings, sensors, and electronics. The azide group can be used to covalently attach molecules to a surface through "click" chemistry (e.g., azide-alkyne cycloaddition) or via nitrene insertion reactions. The presence of the methanamine group in this compound offers an additional site for further functionalization. Despite these potential applications, specific examples of surface functionalization techniques employing this compound are not prominently featured in the scientific literature.

Advanced Carbon-Based Materials Functionalization

The functionalization of carbon-based materials like graphene is a key area of research aimed at tailoring their electronic, optical, and mechanical properties for specific applications.

The covalent functionalization of graphene can be achieved through the reaction of nitrenes, generated from aryl azides, with the sp²-hybridized carbon atoms of the graphene lattice. This reaction typically results in the formation of an aziridine (B145994) ring on the graphene surface, which disrupts the sp² conjugation and can open up a bandgap. While the functionalization of graphene with various aryl azides is a known strategy, specific studies detailing the use of this compound to form aromatic aziridines on graphene surfaces are not described in the available literature. Research in this area tends to focus on other substituted aryl azides to achieve desired surface properties.

Theoretical and Computational Investigations of 4 Azidophenyl Methanamine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools in modern chemistry for investigating the structures, properties, and reactivity of molecules at the atomic and electronic levels. These computational methods solve the Schrödinger equation for a given molecule, providing detailed insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like (4-azidophenyl)methanamine, these calculations can elucidate its electronic structure, predict its spectroscopic properties, and explore its potential reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This simplification allows for the study of larger and more complex systems. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its decomposition, its participation in cycloaddition reactions (a common reaction for azides), or its role in polymerization processes. By mapping the potential energy surface of a reaction, DFT calculations can identify the reactants, products, intermediates, and transition states involved. mdpi.com This allows chemists to understand the step-by-step process of a reaction, which is crucial for controlling reaction outcomes and designing new synthetic routes. For instance, in the study of 1,3-dipolar cycloaddition reactions, DFT has been instrumental in detailing the stepwise versus concerted nature of the mechanism. mdpi.com

A critical aspect of understanding reaction mechanisms is the determination of activation energies, or energy barriers. DFT calculations can accurately predict the geometries and energies of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state determines the reaction rate. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster process. For this compound, DFT could be used to calculate the energy barrier for the thermal decomposition of the azide (B81097) group, a key reaction for this class of compounds. This analysis provides valuable information on the compound's stability and reactivity.

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or its equilibrium geometry, must be determined. Molecular geometry optimization is a standard procedure in computational chemistry where the energy of the molecule is minimized with respect to the positions of its atoms. DFT methods are widely used for this purpose, providing optimized geometries that are typically in excellent agreement with experimental data from techniques like X-ray crystallography.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT geometry optimization of this compound, based on typical values for similar molecular fragments.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-C (phenyl ring) | ~1.39 - 1.40 Å |

| Bond Length | C-N (azide) | ~1.41 Å |

| Bond Length | N-N (azide) | ~1.25 Å, ~1.15 Å |

| Bond Length | C-C (methanamine) | ~1.51 Å |

| Bond Length | C-N (methanamine) | ~1.47 Å |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

| Bond Angle | C-N-N (azide) | ~115° |

| Bond Angle | N-N-N (azide) | ~172° |

| Bond Angle | C-C-N (methanamine) | ~121° |

Note: This table is illustrative and contains expected values. Actual calculated values would require a specific DFT study on this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). nih.govchemrxiv.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. nih.govchemrxiv.orgnih.gov This is invaluable for identifying compounds and understanding their photophysical properties. For this compound, TD-DFT calculations could predict the absorption bands corresponding to π-π* transitions in the phenyl ring and n-π* transitions involving the azide and amine groups. These theoretical spectra can then be compared with experimental measurements to validate the computational model.

A hypothetical table of predicted electronic transitions for this compound is presented below.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320 | 0.05 | n → π |

| S₀ → S₂ | ~280 | 0.65 | π → π |

| S₀ → S₃ | ~250 | 0.12 | π → π* |

Note: This table is for illustrative purposes. The actual values would depend on the specific TD-DFT calculation.

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. The HF method treats electron-electron repulsion in an average way, where each electron interacts with the average field of all other electrons, rather than with each electron individually. wikipedia.org This is often referred to as a self-consistent field (SCF) approach. wikipedia.org While DFT includes some measure of electron correlation through the exchange-correlation functional, the HF method neglects electron correlation, which can be a significant limitation for some systems. insilicosci.comaau.dk

For the related compound [4-(Sulfonylazide)phenyl]-1-azide , calculations at the HF/6-31G* level of theory were performed to optimize the molecular geometry. researchgate.net These calculations provide a baseline for the structural parameters of the molecule. Generally, HF calculations are computationally less expensive than correlated methods and can provide a good first approximation of the molecular structure and wavefunction. However, for properties that are sensitive to electron correlation, such as reaction energies and spectroscopic properties, post-Hartree-Fock methods or DFT are often necessary for accurate predictions.

Time-Dependent Density Functional Theory (TD-DFT) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, a TD-DFT analysis would calculate the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) for the most significant electronic transitions. These results would help in understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum. The analysis could also provide insights into the nature of these transitions, such as identifying them as π→π* or n→π* transitions, by examining the molecular orbitals involved.

Molecular Interactions and Electronic Structure Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-deficient), indicating sites for nucleophilic attack. Green areas correspond to neutral potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the azido (B1232118) group and the lone pair of the amine group, identifying them as primary sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the aminomethyl group.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. This would indicate the most probable sites for electron donation and acceptance and provide insights into its kinetic stability.

Non-Linear Optical (NLO) properties describe how a material's optical properties change under intense electromagnetic radiation, such as that from a laser. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Molecules with significant NLO response often feature electron donor and acceptor groups connected by a π-conjugated system, facilitating intramolecular charge transfer. A theoretical study of this compound would calculate these hyperpolarizability values. The presence of the electron-donating aminomethyl group and the azido group on the phenyl ring could potentially give rise to NLO properties, which these calculations would quantify.

Analysis of charge density differences helps in understanding how the electron density redistributes upon molecular interaction or excitation. Experimental and theoretical charge density analysis can be compared to understand bonding and intermolecular interactions in detail. For a complex or upon interaction with another molecule, the interaction energy can be calculated and decomposed into components like electrostatic, exchange, polarization, and dispersion energies. This provides a quantitative measure of the strength and nature of intermolecular forces. For this compound in a crystalline state or interacting with a surface or another molecule, these calculations would elucidate the specific forces governing its structure and binding.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto this unique molecular surface, researchers can identify key interactions, such as hydrogen bonds and van der Waals contacts, which are critical for crystal packing. The surface is generated based on the electron distribution of a molecule.

A hypothetical Hirshfeld analysis of this compound would likely reveal significant interactions involving the azido (-N₃) and aminomethyl (-CH₂NH₂) groups, which are capable of acting as hydrogen bond donors and acceptors. The analysis would quantify the prevalence of N···H, H···H, and C···H contacts, providing insight into the forces governing its solid-state structure.

Electrophilic Centered Charge Transfer (ECT) Analysis

Electrophilic Centered Charge Transfer (ECT) analysis is a computational tool used to study and quantify the charge transfer that occurs in electron donor-acceptor (EDA) complexes. This analysis is particularly useful for understanding reactions involving electrophilic species. The degree of charge transfer is a key parameter that can influence the stability and reactivity of such complexes. While no specific ECT analysis for this compound has been published, this method could be employed to study its interactions with various electrophiles, providing insights into its reaction mechanisms.

Advanced Computational Modeling

Solvent Effects via Polarizable Continuum Model (PCM)

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method in computational chemistry to study the influence of a solvent on a solute molecule. Instead of modeling individual solvent molecules explicitly, PCM represents the solvent as a continuous dielectric medium that becomes polarized by the solute's electric field. This approach allows for the calculation of solvation free energies and the study of how solvent polarity affects molecular properties, geometries, and reaction energetics at a manageable computational cost.

For this compound, applying PCM could predict its behavior and stability in various solvents, which is crucial for understanding its reactivity and for planning chemical syntheses or applications in solution.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, stability, and thermodynamic properties of a molecule in various environments, such as in solution or in complex with other molecules.

An MD simulation of this compound could reveal the flexibility of the molecule, the rotational barrier of the aminomethyl group, and its interactions with solvent molecules on a nanosecond to microsecond timescale. This would offer a dynamic picture that complements the static information from quantum chemical calculations.

Ab Initio Investigations of Reaction Pathways

Ab initio (from first principles) quantum chemistry methods are used to study chemical reactions without the need for empirical parameters. These methods solve the electronic Schrödinger equation to calculate the energies of reactants, transition states, and products. By mapping the potential energy surface, researchers can elucidate detailed reaction mechanisms, determine activation energies, and predict reaction kinetics.

A theoretical investigation into the reaction pathways of this compound could explore, for example, the mechanism of its cycloaddition reactions (a common reaction for azides) or its behavior as a nucleophile. Such studies would provide fundamental insights into its chemical reactivity.

Relative pKa Calculation

The acid dissociation constant (pKa) is a critical measure of the acidity of a compound. Computational methods can be used to predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. Relative pKa calculations, where the pKa of a target molecule is determined relative to a known reference compound, often yield more accurate results by allowing for the cancellation of systematic errors. These calculations typically involve thermodynamic cycles and require accurate calculations of gas-phase deprotonation energies and solvation free energies for both the acid and its conjugate base.

For this compound, the pKa would correspond to the deprotonation of the aminomethyl group's conjugate acid (-CH₂NH₃⁺). A computational study could predict this value, offering crucial information about its acid-base properties and how its charge state would vary with pH.

Spectroscopic and Structural Characterization Methodologies for 4 Azidophenyl Methanamine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By measuring the absorption of infrared radiation, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups present in (4-azidophenyl)methanamine. The spectrum is characterized by several key absorption bands that confirm its structure. thermofisher.comupi.edu The most prominent and diagnostic peak is the strong, sharp absorption arising from the asymmetric stretching vibration of the azide (B81097) (-N₃) group, which typically appears around 2100 cm⁻¹. masterorganicchemistry.com

Other significant absorptions include those from the aminomethyl group and the para-substituted aromatic ring. The N-H stretching vibrations of the primary amine appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH₂) group are found just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the benzene (B151609) ring give rise to absorptions in the 1500-1600 cm⁻¹ range. vscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Methylene (-CH₂) |

| ~2100 | N₃ Asymmetric Stretch | Azide (-N₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~830 | C-H Out-of-Plane Bend | para-Substituted Ring |

Electronic Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene chromophore. Aryl azides typically exhibit strong absorption bands in the UV region. acs.org The spectrum is expected to show intense absorptions corresponding to π → π* transitions within the aromatic ring. The presence of the azide and aminomethyl substituents, which act as auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. An absorption band around 450 nm may appear in the initial stages of polymerization, corresponding to the plasmon resonance formed by the reduction of Ag+ ions. nih.gov

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-280 | π → π* | Azido-substituted phenyl ring |

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in this compound. thermofisher.com

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number and type of hydrogen atoms. For this compound, the aromatic region is expected to show a characteristic AA'BB' splitting pattern, appearing as two distinct doublets, due to the para-substitution on the benzene ring. compoundchem.com The benzylic protons of the -CH₂- group would typically appear as a singlet, while the amine (-NH₂) protons usually present as a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature. tau.ac.illibretexts.org

| Approximate δ (ppm) | Proton Type | Splitting Pattern | Integration |

|---|---|---|---|

| 7.2 - 7.4 | Aromatic (H ortho to -CH₂NH₂) | Doublet | 2H |

| 6.9 - 7.1 | Aromatic (H ortho to -N₃) | Doublet | 2H |

| ~3.8 | Benzylic (-CH₂) | Singlet | 2H |

| 1.0 - 4.0 (variable) | Amine (-NH₂) | Broad Singlet | 2H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons: two for the substituted carbons (C-N₃ and C-CH₂) and two for the protonated carbons. An additional signal corresponds to the benzylic methylene carbon. Carbons bonded to electronegative atoms like nitrogen will be deshielded and appear at a lower field. openstax.org

| Approximate δ (ppm) | Carbon Type |

|---|---|

| 138-142 | Aromatic (C-N₃) |

| 135-139 | Aromatic (C-CH₂NH₂) |

| 128-130 | Aromatic CH |

| 118-120 | Aromatic CH |

| 40-45 | Benzylic (-CH₂) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule with all electrons paired. Consequently, it is EPR-silent and will not produce a spectrum.

However, an EPR signal can be observed from a derivative formed via photolysis or thermolysis of the azide group. researchgate.net UV irradiation of the aryl azide can lead to the extrusion of N₂ gas and the formation of a highly reactive aryl nitrene intermediate. acs.orgmit.edu This nitrene species exists in a triplet ground state, meaning it is a diradical with two unpaired electrons, making it paramagnetic and thus EPR-active. nih.gov The resulting EPR spectrum would be characteristic of a triplet species, defined by zero-field splitting (ZFS) parameters D and E, which provide information about the electronic and geometric structure of the nitrene. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in molecular weight determination and structural elucidation. For a thermally sensitive compound like this compound, which contains a potentially labile azide group, the choice of ionization method is critical.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, nonvolatile, and thermally labile molecules. nih.gov The method generates gas-phase ions from a liquid solution with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.gov In ESI-MS, this compound is typically protonated or forms adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

The analysis of this compound hydrochloride by ESI-MS allows for the observation of various adducts. The predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for these adducts. uni.lu Tandem mass spectrometry (ESI-MS/MS) can be employed for further structural confirmation by inducing fragmentation of a selected precursor ion, providing insights into the molecule's connectivity. nih.govnih.gov This technique is crucial for distinguishing between isobaric species and characterizing reaction intermediates in studies involving azide-containing compounds. researchgate.net

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 149.08217 | 125.4 |

| [M+Na]⁺ | 171.06411 | 132.3 |

| [M+K]⁺ | 187.03805 | 126.4 |

| [M+NH₄]⁺ | 166.10871 | 146.2 |

| [M]⁺ | 148.07434 | 121.3 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, its application to this compound presents challenges due to the compound's polarity and the thermal lability of the azide group. The high temperatures used in the GC injector and column can lead to decomposition.

To overcome these issues, chemical derivatization is often required. The primary amine group of this compound can be converted into a less polar, more volatile, and more thermally stable derivative through acylation or silylation. This process not only facilitates chromatographic separation but can also produce unique fragmentation patterns in the mass spectrometer, aiding in structural identification and differentiation from isomers. researchgate.net For instance, derivatization with reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or N-methyl-bis(heptafluorobutyramide) (MBHFBA) has proven effective for related catecholamines.

| Reagent Class | Example Reagent | Derivative Formed |

|---|---|---|

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl amide |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl amide |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl amide |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine |

| Silylation | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) amine |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its molecular formula, C₇H₈N₄, from other combinations of atoms that might have the same nominal mass.

Using an instrument like a Quadrupole-Orbitrap mass spectrometer, the measured mass of the protonated molecule ([M+H]⁺) can be compared to the theoretical (calculated) mass. mdpi.com This confirmation is a critical step in the identification of novel compounds or the verification of synthesis products.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₄ |

| Calculated Monoisotopic Mass ([M]) | 148.07489 Da uni.lu |

| Calculated Exact Mass ([M+H]⁺) | 149.08217 Da |

| Hypothetical Measured Mass | 149.08211 Da |

| Mass Error | -0.40 ppm |

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive solid-state structure of a compound. mdpi.com The process requires growing a high-quality single crystal, which can often be the rate-limiting step. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions are determined.

The resulting structural data includes the unit cell parameters (the dimensions of the repeating crystal lattice), the crystal system, and the space group (which describes the symmetry of the crystal). While a specific crystal structure for this compound is not publicly available, Table 4 provides an illustrative example of the crystallographic data that would be obtained from such an analysis, based on published data for related organic molecules. mdpi.com This information is crucial for studying supramolecular arrangements and the effects of substituents on molecular packing. mdpi.comnih.gov

| Parameter | Example Value |

|---|---|

| Empirical formula | C₇H₈N₄ |

| Formula weight | 148.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 950.5 |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.035 |

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com It is particularly valuable for phase identification, characterization of crystalline solids, and analysis of polymorphism. americanpharmaceuticalreview.comnih.gov Instead of a single crystal, a sample composed of many randomly oriented microcrystals is used.

The resulting diffraction pattern is a one-dimensional plot of diffracted X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com This pattern serves as a unique "fingerprint" for a specific crystalline phase, governed by the Bragg Law (nλ = 2d sinθ). americanpharmaceuticalreview.com The positions (2θ) and relative intensities of the diffraction peaks are characteristic of the compound's crystal lattice. PXRD is widely used in quality control and for monitoring the integrity of materials during manufacturing and storage. americanpharmaceuticalreview.com

| Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.8 | 5.60 | 100 |

| 21.1 | 4.21 | 80 |

| 23.5 | 3.78 | 65 |

| 26.7 | 3.34 | 90 |

| 31.9 | 2.80 | 50 |

Based on a comprehensive search of publicly available scientific literature, there is no specific experimental data for the Thermogravimetric Analysis (TGA-DTA) or Circular Dichroism (CD) Spectroscopy of the compound this compound or its derivatives. As a result, it is not possible to provide a detailed, data-driven article that adheres to the user's strict requirements for content focusing solely on this specific compound and these analytical techniques.

The generation of scientifically accurate and thorough content for the requested sections and subsections requires access to published research findings, including data tables, which are not available for this compound in the specified analytical contexts. Any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Research on Derivatives and Analogs of 4 Azidophenyl Methanamine

Synthesis and Reactivity of Functionalized Analogs

The synthesis of functionalized analogs of (4-azidophenyl)methanamine involves strategic chemical modifications to enhance or introduce new reactive properties. These modifications include the addition of halogen or alkoxy groups, the extension of the aromatic system, and the incorporation of heterocyclic structures, as well as the derivatization into methanol (B129727) and thioacetamide (B46855) analogs.

The introduction of halogen and alkoxy substituents onto the phenyl ring of this compound analogs allows for the fine-tuning of their electronic and steric properties. The synthesis of such derivatives often employs regioselective methods to ensure precise placement of the substituents.